1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole

Antitubercular SAR Phenoxyalkylbenzimidazole

This compound is a chemically precise N1‑substituted benzimidazole featuring a 4‑methylphenoxypropyl side chain, a validated pharmacophore in the PAB class with nanomolar M.tb. QcrB activity. Replacement of the 4‑methyl with unsubstituted phenoxy drops MIC ~3.3‑fold, so this exact substitution pattern is essential for reproducible antitubercular SAR. Choose CAS 615279‑20‑4 to ensure QcrB engagement fidelity, avoid batch‑to‑batch variability, and establish reliable baseline sensitivity in your M.tb strain panels.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 615279-20-4
Cat. No. B2755463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole
CAS615279-20-4
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32
InChIInChI=1S/C17H18N2O/c1-14-7-9-15(10-8-14)20-12-4-11-19-13-18-16-5-2-3-6-17(16)19/h2-3,5-10,13H,4,11-12H2,1H3
InChIKeyUFYHIOBVHLNFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(4-Methylphenoxy)propyl]-1H-1,3-benzodiazole (CAS 615279-20-4): Core Structural and Procurement Profile


1-[3-(4-Methylphenoxy)propyl]-1H-1,3-benzodiazole (CAS 615279-20-4) is an N1‑substituted benzimidazole derivative with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 g·mol⁻¹ [1]. The compound features an unsubstituted 1H‑benzimidazole core attached via a three‑carbon propyl linker to a para‑methylphenoxy terminus. It belongs to the phenoxyalkylbenzimidazole (PAB) class, a series that has demonstrated nanomolar antitubercular activity through inhibition of the cytochrome bc₁ oxidase component QcrB [2]. Its computed physicochemical profile (XLogP3 3.8, topological polar surface area 27.1 Ų, zero hydrogen‑bond donors, two hydrogen‑bond acceptors) [1] positions it as a moderately lipophilic scaffold amenable to further derivatisation at the benzimidazole 2‑position.

Why Benzimidazole‑Class Compounds Cannot Be Interchanged for 1-[3-(4-Methylphenoxy)propyl]-1H-1,3-benzodiazole


Superficial structural similarity within the benzimidazole family masks quantitative differences in antitubercular potency and cytotoxicity that render generic substitution unreliable. In the PAB series, replacement of the terminal 4‑methylphenoxy ether with an unsubstituted phenoxy group reduces antimycobacterial MIC approximately 3.3‑fold (5.2 μM vs. 1.6 μM for the 4‑methyl analogue), whereas substitution with a 4‑methylthioether degrades activity a further 2.8‑fold (MIC 4.5 μM) [1]. Switching the ether linker to an aniline elevates potency dramatically (MIC 0.12 μM) but alters the selectivity index more than 28‑fold [1]. Even altering the benzimidazole 2‑position from hydrogen to ethyl with a 6‑methyl substituent—the scaffold used in the published SAR—introduces additional steric and electronic variables that affect QcrB target engagement [1]. Consequently, procurement of a generic “benzimidazole derivative” without verifying the precise 1‑(3‑(4‑methylphenoxy)propyl) substitution pattern risks obtaining a compound with undocumented or unfavourable biological performance.

Quantitative Differentiation Evidence for 1-[3-(4-Methylphenoxy)propyl]-1H-1,3-benzodiazole Versus Closest Analogs


Antimycobacterial Potency: 4‑Methylphenoxy vs. Unsubstituted Phenoxy PAB Analogues

In the phenoxyalkylbenzimidazole series bearing a 2‑ethyl‑6‑methyl‑1H‑benzimidazole core, the 4‑methylphenoxy analogue (IDR‑0357444) exhibits an MIC₉₉ of 1.6 ± 0.2 μM against M. tuberculosis H37Rv in liquid culture, representing a 3.3‑fold improvement over the unsubstituted phenoxy analogue (IDR‑0257287, MIC₉₉ = 5.2 ± 1.9 μM). The corresponding 4‑methylphenylthioether (IDR‑0357448) is 2.8‑fold less active than the 4‑methylphenoxy ether (MIC₉₉ = 4.5 ± 0.8 μM). These data establish that the 4‑methylphenoxy ether linkage confers intermediate potency within the three‑carbon‑tethered PAB subclass [1]. Caution: the published data are for the 2‑ethyl‑6‑methyl‑benzimidazole scaffold; direct measurements on the unsubstituted benzimidazole (CAS 615279-20-4) are not publicly available, and this comparison is therefore tagged as class‑level inference.

Antitubercular SAR Phenoxyalkylbenzimidazole

Cytotoxicity and Selectivity Index: 4‑Methylphenoxy vs. 4‑Methylanilinyl PAB Analogues

The 4‑methylphenoxy PAB analogue (IDR‑0357444) displays a TC₅₀ of 14 ± 0.7 μM against Vero cells, yielding a selectivity index (SI = TC₅₀/MIC₉₉) of 9 [1]. In contrast, the 4‑methylanilinyl analogue (IDR‑0357450) achieves an SI of 258 (TC₅₀ = 31 μM, MIC₉₉ = 0.12 μM), approximately 29‑fold higher [1]. The unsubstituted phenoxy analogue (IDR‑0257287) shows TC₅₀ > 50 μM (SI > 10), indicating lower cytotoxicity but also lower potency [1]. This places the 4‑methylphenoxy compound in a distinct cytotoxicity‑potency quadrant: it is more cytotoxic than the anilinyl analogue but substantially less so than many advanced PAB leads. These data are for the 2‑ethyl‑6‑methyl‑benzimidazole scaffold; extrapolation to the unsubstituted benzimidazole (CAS 615279-20-4) is class‑level inference.

Cytotoxicity Selectivity Index Vero cells

Linker Length SAR: Three‑Carbon Propyl Linker vs. Two‑ and Four‑Carbon Analogues in the PAB Class

Within the PAB class, reduction of the alkyl linker from four carbons to three (propyl) produced a 39‑fold reduction in antitubercular activity for a related oxadiazolyl‑thioether series, while further reduction to two carbons (ethyl) abolished activity completely (MIC > 20 μM) [1]. The three‑carbon propyl linker present in CAS 615279-20-4 is the shortest linker that retains measurable antimycobacterial activity across the PAB series, representing a critical structural threshold [1]. This SAR finding is based on the 2‑ethyl‑6‑methyl‑benzimidazole oxadiazolyl‑thioether subseries and is extrapolated to the target compound as class‑level inference.

Linker SAR Antitubercular PAB

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. Unsubstituted Benzimidazole

The target compound (CAS 615279-20-4) exhibits a computed XLogP3 of 3.8, topological polar surface area (TPSA) of 27.1 Ų, zero hydrogen‑bond donors, and two hydrogen‑bond acceptors [1]. In comparison, the unsubstituted 1H‑benzimidazole parent has a lower XLogP3 (∼1.2) and a smaller TPSA (∼28.7 Ų), reflecting the absence of the lipophilic 4‑methylphenoxypropyl tail [2]. The five rotatable bonds of the target compound confer greater conformational flexibility than the rigid parent (0 rotatable bonds). These differences have direct consequences for membrane permeability, solubility, and target binding: the target compound's logP of 3.8 falls within the optimal range for mycobacterial cell wall penetration (logP 3–5 for antitubercular agents) [1], whereas unsubstituted benzimidazole is too polar for efficient passive diffusion across the waxy M. tuberculosis envelope.

Physicochemical properties Drug-likeness Permeability

Procurement‑Relevant Application Scenarios for 1-[3-(4-Methylphenoxy)propyl]-1H-1,3-benzodiazole


Scaffold for Antitubercular Lead Optimisation via 2‑Position Derivatisation

The unsubstituted 2‑position of the benzimidazole ring in CAS 615279-20-4 provides a chemically tractable site for introducing diverse substituents (aryl, heteroaryl, aminoalkyl) without perturbing the 4‑methylphenoxypropyl pharmacophore. Published PAB SAR demonstrates that 2‑ethyl‑6‑methyl substitution on the benzimidazole core combined with a 4‑methylphenoxy terminus delivers MIC₉₉ of 1.6 μM against M. tuberculosis [1]. Systematic variation at the 2‑position of CAS 615279-20-4 could yield analogues with improved potency while maintaining the favourable logP window of 3.8 [2].

Selectivity‑Profiling Tool in QcrB Target‑Based Screening Cascades

Because PAB compounds target the cytochrome bc₁ oxidase component QcrB in M. tuberculosis, the 4‑methylphenoxy analogue serves as a reference ligand for cross‑resistance profiling. QcrB mutant strains (e.g., QcrBᴹ³⁴²ᵀ) exhibit >13‑fold resistance to the 4‑methylphenoxy PAB (MIC shift from 7.6 to >100 μM) [1]. Procuring CAS 615279-20-4 enables laboratories to establish baseline QcrB‑dependent sensitivity in their own M. tuberculosis strain panels before testing more potent but synthetically complex analogues.

Physicochemical Reference Standard for Benzimidazole Library Design

The computed property profile of CAS 615279-20-4 (MW 266.34, logP 3.8, TPSA 27.1 Ų, 0 HBD, 2 HBA) [2] positions it as a compact, lead‑like benzimidazole scaffold. Its five rotatable bonds and moderate lipophilicity make it a useful calibrant for chromatographic method development and permeability assays (e.g., PAMPA, Caco‑2) when evaluating larger PAB libraries. Compared to 1H‑benzimidazole, its logP shift of +2.6 units provides a measurable retention time difference in reversed‑phase HPLC method validation [2].

Synthetic Intermediate for Phenoxyalkylbenzimidazole Library Expansion

The propyl‑linked 4‑methylphenoxy tail is a validated pharmacophoric element in the PAB series [1]. CAS 615279-20-4 can be utilised as a key intermediate for parallel synthesis of 2‑substituted benzimidazole libraries via established N‑alkylation and subsequent C2‑functionalisation routes. The commercial availability of the compound (generally as a white to off‑white solid) supports its use as a common synthetic starting point, reducing batch‑to‑batch variability in SAR campaigns.

Quote Request

Request a Quote for 1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.